1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
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Overview
Description
1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a triazolopyrimidine compound known for its diverse applications in various scientific fields including chemistry, biology, and medicine. This complex molecule is characterized by the presence of multiple functional groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the core triazolopyrimidine framework, followed by the introduction of the benzyloxy and methoxy phenyl substituents. Specific reaction conditions such as the choice of solvents, catalysts, and temperature control are crucial to optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and specialized equipment to ensure consistency and efficiency. Advanced techniques such as automated synthesis and continuous flow chemistry can enhance the scalability of production while maintaining high standards of quality control.
Chemical Reactions Analysis
Types of Reactions
1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions may be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: : The presence of multiple reactive sites allows for substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has numerous scientific research applications, such as:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various pharmacological effects. Understanding the detailed molecular mechanisms is crucial for developing potential therapeutic applications.
Comparison with Similar Compounds
1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can be compared to other triazolopyrimidine derivatives and compounds with similar structural motifs. Its uniqueness lies in the specific arrangement of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-{7-[4-Hydroxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
1-{7-[4-(Methoxyphenyl)]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
By comparing these compounds, researchers can identify key structural elements that influence their behavior and applications.
Biological Activity
The compound 1-{7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a complex organic molecule belonging to the class of triazolopyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
The structure features a triazolo[1,5-a]pyrimidine core with functional groups that enhance its biological activity. The benzyloxy and methoxy groups are particularly noteworthy for their potential influence on the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazolopyrimidine core is known to bind to various enzymes and receptors, modulating their activity. The presence of the benzyloxy and methoxy substituents is believed to enhance binding affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, research indicates that compounds with similar structures display cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The compound's ability to induce apoptosis in these cells has been linked to its action on specific signaling pathways involved in cell proliferation and survival .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. Studies have shown that triazolo[1,5-a]pyrimidine derivatives possess significant antibacterial properties against a range of pathogenic bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Antiviral Activity
Emerging research suggests that compounds in this class may exhibit antiviral properties as well. The mechanism may involve interference with viral replication processes or modulation of host immune responses .
Case Studies
- Cytotoxicity Assessment : In a study examining the cytotoxic effects of various triazolopyrimidine derivatives on human cancer cell lines, the compound demonstrated a notable reduction in cell viability at concentrations above 10 μM.
- Antimicrobial Screening : A comparative study was conducted using agar well diffusion methods against several bacterial strains. The results indicated that the compound displayed superior activity compared to traditional antibiotics like ciprofloxacin.
Properties
IUPAC Name |
1-[7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-20(15(2)27)21(26-22(25-14)23-13-24-26)17-9-10-18(19(11-17)28-3)29-12-16-7-5-4-6-8-16/h4-11,13,21H,12H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFFBFGRHNHYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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